
(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one: is a chiral compound with significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrrolidinone ring substituted with an amino group, a chloro-fluorophenyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Substitution Reactions:
Amination: The amino group is introduced via reductive amination or other suitable amination techniques.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one involves scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions (e.g., elevated temperature, polar aprotic solvents).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl-substituted pyrrolidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of chiral molecules with biological targets.
Chemical Biology: It is employed in the design of chemical probes for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full pharmacological potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(4R,5S)-4-amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride
- rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-ethylpyrrolidin-2-one
Uniqueness
rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for diverse chemical modifications. Additionally, the chiral nature of the compound allows for stereoselective interactions with biological targets, making it a valuable molecule in drug discovery and development.
Eigenschaften
Molekularformel |
C11H12ClFN2O |
|---|---|
Molekulargewicht |
242.68 g/mol |
IUPAC-Name |
(4S,5R)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClFN2O/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6/h2-4,9,11H,5,14H2,1H3/t9-,11+/m0/s1 |
InChI-Schlüssel |
DWDALBJLKHZRND-GXSJLCMTSA-N |
Isomerische SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)F |
Kanonische SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



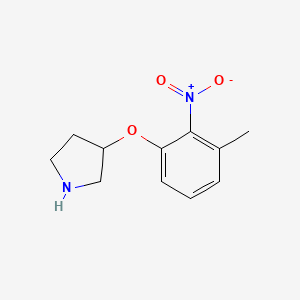
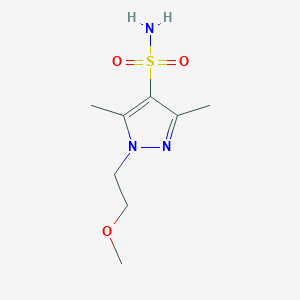

![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
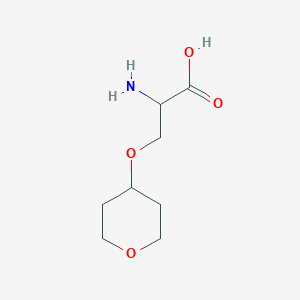
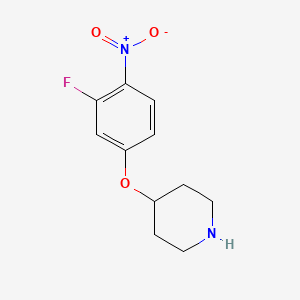


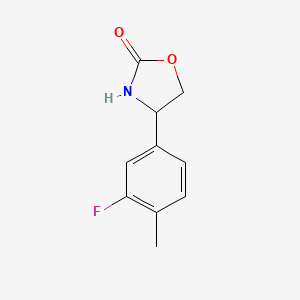

![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)


